[Eu(ep-atta)](-)
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Overview
Description
[Eu(ep-atta)](-) is a europium coordination entity. It contains an ep-atta(4-).
Scientific Research Applications
Development of Assessment Tools : A European Union (EU)-funded project, the European Palliative Care Research Collaborative (EPCRC), worked on developing a computer-based assessment and classification tool for pain, depression, and cachexia. This indicates the EU's involvement in technological advancement in healthcare research (Kaasa et al., 2008).
Energy Poverty Research : A study on Energy Poverty (EP) in the EU highlights the intersection of socio-economic factors and health outcomes. This research shows the EU's focus on addressing social challenges through scientific inquiry (Kyprianou et al., 2019).
Research Efficiency in EU Technological Topics : A study suggests that EU research on fast-evolving technological topics is less efficient than the world average, highlighting the need for improved research policies and practices within the EU (Rodríguez-Navarro & Brito, 2018).
Redox Biology and Medicine Research : The COST Action BM1203 (EU-ROS) consortium, comprising researchers from various disciplines, aimed at understanding redox biology and medicine. This indicates the EU's commitment to collaborative, multidisciplinary scientific research (Egea et al., 2017).
European Plate Observing System (EPOS) : EPOS is an EU-funded Research Infrastructure focused on integrating solid Earth science data and services. This highlights the EU's investment in Earth science and data integration for research (Cocco et al., 2022).
Executable Scientific Publications : The concept of Executable Papers (EP) uses state-of-the-art technology to include datasets, code, and software in electronic publications, showcasing the EU's efforts in enhancing research reproducibility and data preservation (Strijkers et al., 2011).
properties
Product Name |
[Eu(ep-atta)](-) |
---|---|
Molecular Formula |
C39H29EuN5O10- |
Molecular Weight |
879.6 g/mol |
IUPAC Name |
2-[[6-[6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]-4-(15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-1-yl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) |
InChI |
InChI=1S/C39H33N5O10.Eu/c45-34(46)19-43(20-35(47)48)17-24-7-5-13-30(40-24)32-15-23(39-28-11-3-1-9-26(28)38(53-54-39)27-10-2-4-12-29(27)39)16-33(42-32)31-14-6-8-25(41-31)18-44(21-36(49)50)22-37(51)52;/h1-16,38H,17-22H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52);/q;+3/p-4 |
InChI Key |
VVXQADGLILEQMF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(OO3)C5=CC(=NC(=C5)C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-])C7=CC=CC(=N7)CN(CC(=O)[O-])CC(=O)[O-].[Eu+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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